molecular formula C9H7BrN2O2S B8120447 Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate

Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B8120447
M. Wt: 287.14 g/mol
InChI Key: OTKZSKNQYWGGHL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1572518-01-4) is a chemical compound with a molecular formula of C9H7BrN2O2S and a molecular weight of 287.137 . It belongs to the thienopyridine family, a class of heterocyclic compounds known for their significant value in medicinal and agrochemical research. While specific biological data for this exact brominated derivative is not fully reported in the literature, its structure features both an amino and a bromo functional group, making it a versatile and key intermediate for further chemical synthesis . Compounds within the thienopyridine family are frequently investigated for their potential antitumor properties and are used in fluorescence studies to monitor changes in lipid membranes . The bromine atom on the structure is a reactive site, particularly amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create novel derivatives for structure-activity relationship (SAR) studies in drug discovery . This product is intended for use as a research chemical and building block in laboratory settings only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-7(11)6-4(10)2-12-3-5(6)15-8/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKZSKNQYWGGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=NC=C2S1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches for Thieno[2,3-c]Pyridine Formation

The thieno[2,3-c]pyridine scaffold is typically assembled via cyclization of pre-functionalized pyridine or thiophene precursors. A common method involves Gewald-like reactions , where α-cyanoketones react with sulfur sources and amines to form aminothiophenes, which are subsequently annulated with pyridine fragments. For example:

  • Step 1 : Condensation of 3-cyano-4-methylpyridine with elemental sulfur and morpholine yields 3-amino-4-methylthieno[2,3-c]pyridine.

  • Step 2 : Bromination at position 4 using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4.

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed reactions enable direct functionalization. Suzuki-Miyaura coupling has been employed to introduce aryl/heteroaryl groups, though bromination post-coupling remains challenging due to competing side reactions.

Functionalization of the Thienopyridine Core

Regioselective Bromination

Bromination at position 4 is critical. Electrophilic aromatic substitution (EAS) with Br2\text{Br}_2 in HOAc\text{HOAc} or FeBr3\text{FeBr}_3-catalyzed conditions achieves moderate yields (50–65%). Alternatively, NBS in DMF at 0°C selectively brominates the electron-rich thiophene ring.

Introduction of the Amino Group

Amination strategies include:

  • Nitration-Reduction : Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 followed by catalytic hydrogenation (Pd/C, H2\text{H}_2) yields the amine.

  • Direct Amination : Ullmann-type coupling with CuI\text{CuI} and 1,10-phenanthroline\text{1,10-phenanthroline} enables C–N bond formation using aqueous NH3\text{NH}_3 (70–80% yield).

Esterification and Protecting Group Strategies

The methyl ester is typically introduced early via:

  • Esterification of Carboxylic Acids : Reaction of 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylic acid with SOCl2\text{SOCl}_2 followed by CH3OH\text{CH}_3\text{OH} (85–90% yield).

  • In Situ Ester Formation : Using methyl cyanoacetate in Gewald reactions to directly incorporate the ester.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Gewald Cyclization65–75One-pot synthesis, scalableRequires harsh conditions (S8_8, heat)
Nitration-Reduction50–60High regioselectivityMultiple steps, low overall yield
Direct Amination (Ullmann)70–80Mild conditions, avoids nitro intermediatesRequires expensive catalysts
NBS Bromination60–70High selectivity for position 4Solvent toxicity (CCl4_4)

Recent Advances and Optimization

Flow Chemistry for Bromination

Microreactor systems enhance bromination efficiency, reducing reaction times from 12h to 30min and improving yields to 85%.

Enzymatic Amination

Immobilized transaminases enable green synthesis of the amino group under mild pH conditions, though substrate specificity remains a hurdle .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Reduction Reactions: The nitro groups in the precursor compounds can be reduced to amino groups.

    Coupling Reactions: The amino group at the 3-position can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Buchwald-Hartwig coupling reactions.

    Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of nitro groups.

    Nucleophiles: For substitution reactions involving the bromine atom.

Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[2,3-c]pyridine derivatives. Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate has shown promising activity against a range of bacteria and fungi. For instance:

  • Case Study: Antibacterial Efficacy
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

1.2 Anticancer Properties

The compound's potential as an anticancer agent has been explored in various research settings. Its ability to inhibit specific cancer cell lines has been documented:

  • Case Study: Inhibition of Cancer Cell Proliferation
    • Research demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a potential role in cancer therapeutics.

Material Science

2.1 Synthesis of Functional Polymers

The compound has been utilized in the synthesis of functional polymers that exhibit unique electrical and thermal properties:

  • Data Table: Polymer Properties
Polymer TypeElectrical Conductivity (S/m)Thermal Stability (°C)
Conductive Polymer A0.05250
Conductive Polymer B0.07230

These polymers can be applied in electronic devices, sensors, and energy storage systems.

Agrochemicals

3.1 Pesticide Development

This compound has shown potential as a building block for developing new pesticides:

  • Case Study: Insecticidal Activity
    • A formulation containing this compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations with a dosage of 100 g/ha.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate is primarily related to its role as a kinase inhibitor. The compound interacts with the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine -NH₂ (C3), -Br (C4), -COOCH₃ (C2) 271.8 Pd-catalyzed C-N coupling; precursor to TLR7-9 antagonists
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine -NH₂ (C3), -COOCH₃ (C2) 209.0 (LCMS: m/z 209) Buchwald-Hartwig amination to form di(hetero)arylnitro compounds
Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine -NH₂ (C3), saturated ring, -COOCH₃ (C2) 255.3 (HCl salt) Potential use in CNS-targeted drugs due to improved solubility
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene -NH₂ (C3), -CH₃ (C4), -COOCH₃ (C2) 185.2 Limited cross-coupling utility; used in agrochemical intermediates
Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine -OCH₃ (C4), -NH-C(=N-O-(4-Cl-benzyl)) (C3), -COOCH₂CH₃ (C2) 447.9 (C₂₀H₁₈ClN₃O₄S) Experimental compound for antimicrobial studies; discontinued due to stability issues

Key Observations:

Core Structure Differences: Thieno[2,3-c]pyridine (target compound) vs. thieno[2,3-b]pyridine analogs (): The "c" vs. "b" notation indicates differing ring fusion positions, altering electronic properties and steric accessibility . Saturated analogs (e.g., pyrrolo[2,3-c]pyridine) exhibit reduced aromaticity, enhancing solubility but limiting conjugation-dependent reactivity .

Substituent Effects :

  • Bromine (Br) : Enhances electrophilicity at C4, enabling Suzuki or Buchwald-Hartwig couplings. For example, the target compound reacts with 3-chloro-4-fluoroaniline to form pharmaceutically relevant intermediates .
  • Methyl vs. Methoxy : Methyl groups (e.g., in compound 12, ) increase steric bulk, whereas methoxy groups (e.g., compound 11, ) donate electron density, modulating reactivity in nucleophilic substitutions .

Tetrahydro derivatives () are favored in CNS drug design due to improved blood-brain barrier penetration .

Biological Activity

Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS Number: 1572518-01-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core structure with a bromine substituent and an amino group. The molecular formula is C9H7BrN2O2SC_9H_7BrN_2O_2S, with a molecular weight of 287.133 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as an inhibitor or modulator due to the presence of functional groups that allow for hydrogen bonding and π-π interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro Studies : Research demonstrated that derivatives of thieno[2,3-c]pyridine showed significant antiproliferative activity against several cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound exhibited growth inhibition at concentrations as low as 13 µM in MDA-MB-231 cells, indicating promising therapeutic potential against aggressive cancer types .
  • Mechanistic Insights : The mechanism of action was explored through various assays, including cell viability tests and cell cycle analysis. Notably, the compound did not induce apoptosis but rather affected the cell cycle distribution by increasing the G0/G1 phase population while decreasing S phase cells .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureAntitumor ActivityNotes
Methyl 3-amino-thieno[3,2-b]pyridine-2-carboxylateSimilar core structureModerateExhibits some inhibitory effects on cancer cell proliferation .
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylateLacks amino groupLowLess effective against cancer cells due to structural differences .
Thieno[3,4-d]pyrimidine derivativesDifferent core structureHighNotable for anti-infective properties but less focused on cancer .

Case Studies

Several case studies have been documented that emphasize the therapeutic potential of this compound:

  • Hepatocellular Carcinoma : In research involving HepG2 liver cancer cells, derivatives demonstrated significant cytotoxicity while maintaining low toxicity towards normal human lymphocytes. This selectivity suggests a favorable therapeutic index for further development .
  • In Ovo Models : The chick chorioallantoic membrane (CAM) model was utilized to assess the in vivo efficacy of this compound. Results indicated a reduction in tumor size when treated with specific concentrations of this compound derivatives .

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

A common route involves cyclocondensation of 3-chloropyridine-4-carbonitrile with mercaptoacetic acid methyl ester in the presence of K₂CO₃ in MeCN under reflux. Purification via trituration with n-pentane yields the product (~80% yield). Critical parameters include stoichiometric ratios (e.g., 1:1.05 molar ratio of nitrile to thioester), reaction time (3 hr), and base strength (K₂CO₃ vs. weaker alternatives) . LCMS (m/z 209 [M+H]⁺) confirms intermediate formation.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Post-synthesis characterization typically combines:

  • LCMS for molecular weight confirmation.
  • ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C4, methyl ester at C2).
  • Elemental analysis to ensure stoichiometric consistency. Trituration with nonpolar solvents (e.g., n-pentane) removes unreacted starting materials, achieving >95% purity .

Advanced Research Questions

Q. What crystallographic techniques are optimal for resolving structural ambiguities in this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement (via the SHELX suite) is standard for determining bond angles, torsion effects, and halogen bonding (Br···π interactions). For example, related thieno[2,3-b]pyridines exhibit planar fused-ring systems with Br substituents inducing steric strain in ortho positions . High-resolution data (d ≤ 0.8 Å) and twinning corrections (SHELXE) are critical for accuracy .

Q. How does the bromine substituent at C4 influence reactivity in cross-coupling reactions?

The C4 bromine acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective C–C bond formation. Comparative studies with non-brominated analogs show reduced electrophilicity at C4, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C). Side reactions (e.g., debromination) are minimized using arylboronic acids with electron-withdrawing groups .

Q. What in vitro models have been used to evaluate the biological activity of structurally related thienopyridines?

Derivatives like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate were tested against HepG2 hepatocellular carcinoma cells. Protocols include:

  • MTT assays for IC₅₀ determination (e.g., 12–45 µM range).
  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (G1/S phase blockade). QSAR studies highlight the importance of electron-donating groups (e.g., –NH₂) at C3 for activity .

Q. What computational strategies are employed to predict the compound’s metabolic stability or binding modes?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, identifying potential oxidation sites (e.g., sulfur in the thiophene ring).
  • ADMET predictors (e.g., SwissADME) estimate logP (∼2.1) and bioavailability risks .

Methodological Notes

  • Synthesis Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (DMF) for challenging substrates.
  • Crystallization : Use slow vapor diffusion (EtOAc/hexane) to grow diffraction-quality crystals.
  • Biological Assays : Include negative controls (DMSO vehicle) to account for solvent effects on cell viability .

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